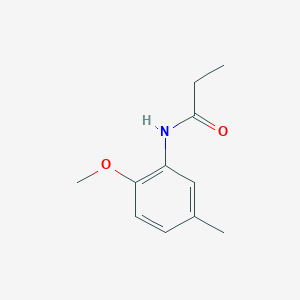
N-(2-methoxy-5-methylphenyl)propanamide
説明
N-(2-methoxy-5-methylphenyl)propanamide, also known as Mexiletine, is a class Ib antiarrhythmic drug that is used to treat ventricular arrhythmias. It is a derivative of lidocaine and is structurally similar to it. Mexiletine has been shown to be effective in treating various types of arrhythmias, including ventricular tachycardia and fibrillation.
作用機序
N-(2-methoxy-5-methylphenyl)propanamide works by blocking the fast sodium channels in the heart. This reduces the influx of sodium ions into the cardiac cells, which slows down the depolarization phase of the action potential and reduces the excitability of the cardiac cells. This leads to a reduction in the frequency and severity of ventricular arrhythmias.
Biochemical and Physiological Effects:
N-(2-methoxy-5-methylphenyl)propanamide has been shown to have several biochemical and physiological effects. It reduces the excitability of the cardiac cells, which leads to a reduction in the frequency and severity of ventricular arrhythmias. N-(2-methoxy-5-methylphenyl)propanamide also reduces the conduction velocity of the cardiac cells, which can help to prevent reentry circuits from forming. In addition, N-(2-methoxy-5-methylphenyl)propanamide has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its potential use in treating neuropathic pain.
実験室実験の利点と制限
N-(2-methoxy-5-methylphenyl)propanamide has several advantages for lab experiments. It is a well-established drug with a known mechanism of action, which makes it a useful tool for studying the physiology of cardiac cells. N-(2-methoxy-5-methylphenyl)propanamide is also relatively easy to obtain and has a long shelf life. However, N-(2-methoxy-5-methylphenyl)propanamide has some limitations for lab experiments. It has a narrow therapeutic window, which means that the dose must be carefully controlled to avoid toxicity. In addition, N-(2-methoxy-5-methylphenyl)propanamide can have off-target effects on other ion channels, which can complicate the interpretation of results.
将来の方向性
There are several future directions for N-(2-methoxy-5-methylphenyl)propanamide research. One area of interest is the potential use of N-(2-methoxy-5-methylphenyl)propanamide in treating myotonic disorders. N-(2-methoxy-5-methylphenyl)propanamide has been shown to be effective in reducing myotonia in animal models, and clinical trials are currently underway to evaluate its use in humans. Another area of interest is the potential use of N-(2-methoxy-5-methylphenyl)propanamide in treating neuropathic pain. N-(2-methoxy-5-methylphenyl)propanamide has been shown to have analgesic effects in animal models, and clinical trials are currently underway to evaluate its use in humans. Finally, N-(2-methoxy-5-methylphenyl)propanamide may have potential use in treating other types of arrhythmias, such as atrial fibrillation, and further research is needed to evaluate its efficacy in these conditions.
Conclusion:
N-(2-methoxy-5-methylphenyl)propanamide is a class Ib antiarrhythmic drug that has been extensively studied for its use in treating ventricular arrhythmias. It works by blocking the fast sodium channels in the heart, which reduces the frequency and severity of arrhythmias. N-(2-methoxy-5-methylphenyl)propanamide has several advantages for lab experiments, but also has some limitations. Future research directions for N-(2-methoxy-5-methylphenyl)propanamide include its potential use in treating myotonic disorders, neuropathic pain, and other types of arrhythmias.
科学的研究の応用
N-(2-methoxy-5-methylphenyl)propanamide has been extensively studied for its antiarrhythmic properties. It has been shown to be effective in treating ventricular arrhythmias, especially in patients with structural heart disease. N-(2-methoxy-5-methylphenyl)propanamide has also been studied for its potential use in treating neuropathic pain, myotonic disorders, and epilepsy.
特性
IUPAC Name |
N-(2-methoxy-5-methylphenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-4-11(13)12-9-7-8(2)5-6-10(9)14-3/h5-7H,4H2,1-3H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVTLWPXPZGBKTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=CC(=C1)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-5-methylphenyl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-amino-N'-[1-(4-fluorophenyl)ethylidene]benzohydrazide](/img/structure/B3842383.png)

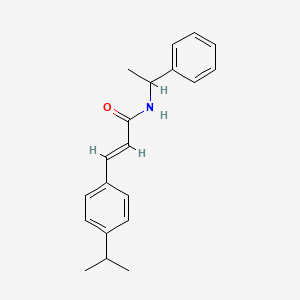
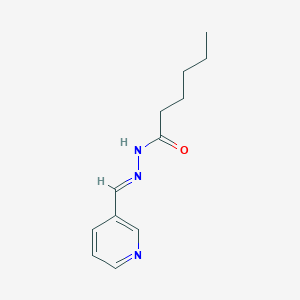
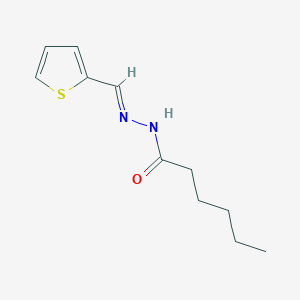
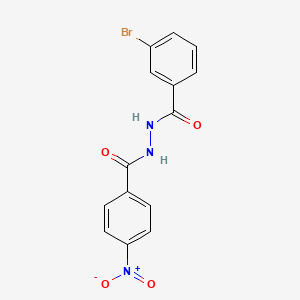
![N'-[4-(heptyloxy)benzylidene]isonicotinohydrazide](/img/structure/B3842434.png)
![N'-[1-(1,2-dihydro-5-acenaphthylenyl)ethylidene]-4-methoxybenzohydrazide](/img/structure/B3842441.png)

![4-tert-butyl-N'-[(4-methylphenoxy)acetyl]benzohydrazide](/img/structure/B3842460.png)
![2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-[2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)ethyl]acetamide](/img/structure/B3842468.png)
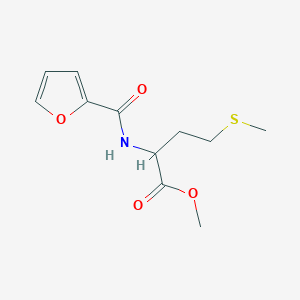
![N'-[(2-iodobenzoyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B3842479.png)